molecular formula C11H16N2O B1407276 3-Methoxy-2-(piperidin-4-yl)pyridine CAS No. 1256809-22-9

3-Methoxy-2-(piperidin-4-yl)pyridine

Cat. No.: B1407276
CAS No.: 1256809-22-9
M. Wt: 192.26 g/mol
InChI Key: LARYKVZTPUITMV-UHFFFAOYSA-N
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Description

3-Methoxy-2-(piperidin-4-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a piperidine ring The presence of these two rings makes it an interesting compound for various chemical and biological applications

Mechanism of Action

Target of Action

3-Methoxy-2-(piperidin-4-yl)pyridine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . One of the primary targets of piperidine derivatives is the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Mode of Action

The compound interacts with its targets, such as ALK and ROS1, by inhibiting their activity . This inhibition can lead to changes in the cellular processes controlled by these kinases, potentially altering cell growth and division .

Biochemical Pathways

The inhibition of ALK and ROS1 by this compound can affect various biochemical pathways. These pathways are primarily involved in cell growth and division . The downstream effects of this inhibition can include reduced cell proliferation and potentially the induction of cell death .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and structure, can provide some insight into its potential pharmacokinetic behavior .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of ALK and ROS1 . By inhibiting these kinases, the compound can alter cellular processes controlled by these proteins, potentially leading to reduced cell growth and division .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(piperidin-4-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-(piperidin-4-yl)pyridine is unique due to the presence of both the methoxy group and the piperidine ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-methoxy-2-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-10-3-2-6-13-11(10)9-4-7-12-8-5-9/h2-3,6,9,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARYKVZTPUITMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292225
Record name 3-Methoxy-2-(4-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256809-22-9
Record name 3-Methoxy-2-(4-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256809-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-(4-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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